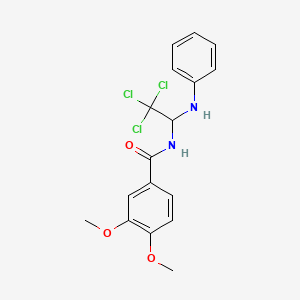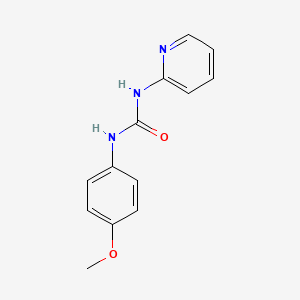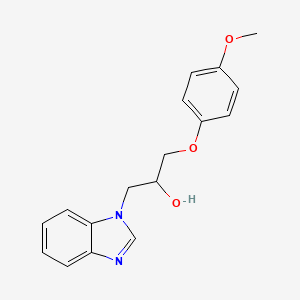![molecular formula C17H21NO4 B5229901 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol, also known as AS-1892802, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the family of phenols and is known to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the function of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and function of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol may prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Additionally, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. Additionally, this compound exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying different biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol. One potential direction is to further investigate its antitumor activity and its potential use as a cancer treatment. Another direction is to investigate its anti-inflammatory and analgesic effects and its potential use for treating chronic pain and inflammatory conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use for preventing or treating oxidative stress-related diseases.
Synthesemethoden
The synthesis of 2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol involves the reaction between 2,6-dimethoxyphenol and 2-methoxybenzylamine. The reaction is catalyzed by palladium on carbon and is carried out in the presence of hydrogen gas. The yield of this reaction is reported to be high, and the purity of the final product is also high.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol has been extensively researched for its potential therapeutic applications. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, this compound has been found to exhibit antioxidant activity, which may play a role in preventing or treating oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[[(2-methoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-20-14-7-5-4-6-13(14)11-18-10-12-8-15(21-2)17(19)16(9-12)22-3/h4-9,18-19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUHPIALYLEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~2~-diethyl-N~1~-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]glycinamide](/img/structure/B5229840.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)